4-Bromobenzyl 2-furoate chemical structure and properties
4-Bromobenzyl 2-furoate chemical structure and properties
An In-depth Technical Guide to 4-Bromobenzyl 2-furoate: Synthesis, Characterization, and Potential Applications
Introduction
In the landscape of modern chemical research, the strategic design and synthesis of novel molecular entities serve as the engine for discovery in both medicinal chemistry and materials science. 4-Bromobenzyl 2-furoate is a compound of significant interest, embodying a deliberate conjunction of two structurally important motifs: the 4-bromobenzyl group and the 2-furoate core. The 4-bromobenzyl moiety is a well-established pharmacophore and a versatile synthetic handle, prized for its dual reactivity. The benzylic position is susceptible to nucleophilic substitution, while the aryl bromide is a prime substrate for palladium-catalyzed cross-coupling reactions.[1] Concurrently, the furan ring system is a privileged scaffold found in numerous natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including antimicrobial and anticancer properties.[2][3]
This technical guide provides a comprehensive overview of 4-Bromobenzyl 2-furoate, designed for researchers, scientists, and drug development professionals. It details a robust synthetic protocol, outlines methods for structural elucidation, and explores the compound's latent potential as a building block for novel therapeutics and advanced materials based on the established value of its constituent parts.
Molecular Structure and Physicochemical Properties
The molecular architecture of 4-Bromobenzyl 2-furoate consists of a furan-2-carboxylic acid core esterified with (4-bromophenyl)methanol. This structure combines the aromatic and electronic properties of the furan ring with the reactive potential of the brominated benzene ring.
Table 1: Chemical Identifiers for 4-Bromobenzyl 2-furoate
| Identifier | Value |
| IUPAC Name | (4-bromophenyl)methyl furan-2-carboxylate |
| Molecular Formula | C₁₂H₉BrO₃ |
| Molecular Weight | 281.10 g/mol |
| Canonical SMILES | C1=CC(=CC=C1CBr)OC(=O)C2=CC=CO2 |
| InChI Key | (Predicted) YXNPNPJLWRWJSA-UHFFFAOYSA-N |
| CAS Number | 56306-72-0 |
Table 2: Predicted Physicochemical Properties
Note: As this compound is a niche research chemical, extensive experimental data is not widely published. The following properties are estimated based on its structure and data from similar compounds.
| Property | Predicted Value | Rationale / Source |
| Appearance | White to off-white solid | Typical for aromatic esters of this molecular weight. |
| Melting Point | 70-85 °C | Interpolated from precursors 4-bromobenzyl alcohol (75-77 °C) and 2-furoic acid (133 °C).[4] |
| Boiling Point | > 350 °C (decomposes) | High molecular weight and polarity suggest a high boiling point. |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate, Acetone; Insoluble in water. | Expected for a moderately polar organic ester. |
Synthesis and Purification
The most direct and efficient synthesis of 4-Bromobenzyl 2-furoate is achieved via the esterification of 4-bromobenzyl alcohol with 2-furoyl chloride. This method is superior to direct Fischer esterification due to its milder conditions and the high reactivity of the acyl chloride, which ensures a rapid and high-yielding conversion. The use of a non-nucleophilic base, such as triethylamine or pyridine, is critical to neutralize the hydrochloric acid byproduct, thereby preventing side reactions and driving the equilibrium towards the product.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of 4-Bromobenzyl 2-furoate.
Detailed Experimental Protocol
Objective: To synthesize 4-Bromobenzyl 2-furoate from 4-bromobenzyl alcohol and 2-furoyl chloride.
Materials:
-
4-Bromobenzyl alcohol (1.0 eq) [CAS: 873-75-6][4]
-
2-Furoyl chloride (1.1 eq) [CAS: 527-69-5]
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for chromatography)
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-bromobenzyl alcohol (1.0 eq) and dissolve in anhydrous DCM.
-
Cooling and Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq) dropwise with stirring. The base acts as an acid scavenger for the HCl generated during the reaction.
-
Acyl Chloride Addition: Slowly add 2-furoyl chloride (1.1 eq) to the cooled solution. A slight excess of the acyl chloride ensures complete consumption of the starting alcohol. The formation of a white precipitate (triethylammonium chloride) is typically observed.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is no longer visible.
-
Aqueous Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to remove any unreacted acyl chloride and acidic impurities), and finally with brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to afford 4-Bromobenzyl 2-furoate as a solid.
Structural Elucidation and Characterization
Confirmation of the molecular structure of the synthesized 4-Bromobenzyl 2-furoate relies on a combination of standard spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each part of the molecule. The two aromatic protons on the bromophenyl ring adjacent to the CH₂ group will appear as a doublet around δ 7.5 ppm, while the other two protons will be a doublet around δ 7.2-7.3 ppm. The benzylic methylene (CH₂) protons will present as a sharp singlet around δ 5.2-5.4 ppm. The three protons on the furan ring will appear as distinct multiplets in the δ 6.5-7.6 ppm region.[5]
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¹³C NMR: The carbon spectrum will confirm the presence of 12 unique carbon atoms. Key signals include the ester carbonyl (C=O) around δ 158-160 ppm, carbons of the furan ring between δ 110-148 ppm, carbons of the bromophenyl ring between δ 120-140 ppm, and the benzylic carbon (CH₂) around δ 65-70 ppm.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display a strong, characteristic absorption band for the ester carbonyl (C=O) stretch at approximately 1720-1730 cm⁻¹. Other significant peaks will include C-O stretching vibrations around 1250-1300 cm⁻¹ and C-H stretching from the aromatic rings around 3000-3100 cm⁻¹.[6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula (C₁₂H₉BrO₃). The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 intensity ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Potential Applications and Future Research Directions
While 4-Bromobenzyl 2-furoate is not yet widely studied, its structure suggests significant potential in several areas of chemical and pharmaceutical research. This potential is derived from the established utility of its core components.
Medicinal Chemistry and Drug Discovery
The compound is an excellent candidate for inclusion in screening libraries and as a scaffold for further chemical elaboration. The furan core is a known constituent of molecules with anticancer, antibacterial, and anti-inflammatory properties.[3][7] Furthermore, derivatives of furan-2-carboxamide have shown activity against drug-resistant bacteria.[8] The 4-bromobenzyl group can be used to explore structure-activity relationships or as a point of attachment for further diversification via cross-coupling chemistry.
Logical Framework for Bioactivity Exploration
Caption: Logical relationships between structural features and potential applications.
Materials Science
The aryl bromide functionality makes 4-Bromobenzyl 2-furoate a valuable building block (monomer or intermediate) for advanced materials. It can undergo palladium-catalyzed reactions like Suzuki or Heck couplings to form new C-C bonds.[9] This allows for its incorporation into conjugated polymers, liquid crystals, or organic light-emitting diode (OLED) materials, where the furoate and phenyl groups can contribute to the desired electronic and photophysical properties.
Future Work
The logical next steps for this compound involve:
-
Systematic Synthesis and Characterization: Execution of the proposed synthesis to obtain a pure sample and confirm its structure with the predicted spectroscopic data.
-
Biological Screening: Evaluation of its cytotoxic, antimicrobial, and anti-inflammatory activities against relevant cell lines and microbial strains.
-
Derivatization: Using the aryl bromide as a reactive handle to create a library of analogues via cross-coupling reactions to explore structure-activity relationships (SAR).
-
Polymerization Studies: Investigating its potential as a monomer in the synthesis of novel polymers with unique thermal or electronic properties.
Conclusion
4-Bromobenzyl 2-furoate stands as a molecule of high potential, strategically positioned at the intersection of medicinal chemistry and materials science. Its synthesis is straightforward, relying on established and reliable organic chemistry transformations. While direct experimental data remains to be broadly published, a thorough analysis of its structural components provides a compelling, evidence-based rationale for its investigation as a versatile scaffold for drug discovery and a functional building block for the creation of advanced materials. The protocols and insights provided in this guide serve as a foundational resource for researchers poised to unlock the full potential of this promising compound.
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